Anti-Proliferative Potency in Gallium-Resistant Lung Cancer Cells – 80‑Fold Increase vs. GaAcAc
In gallium-resistant human lung adenocarcinoma A549 cells (R-cells), compound 5476423 displayed an IC₅₀ value that represents an 80‑fold increase in potency compared to gallium acetylacetonate (GaAcAc). By contrast, the co‑identified lead compound 7919469 showed only a 13‑fold improvement over GaAcAc [1]. The superior potency was attributed to suppression of elevated AXL protein expression in R-cells [1].
| Evidence Dimension | Anti-proliferative IC₅₀ (gallium-resistant A549 cells) |
|---|---|
| Target Compound Data | 80‑fold increased potency vs. GaAcAc (absolute IC₅₀ not publicly reported in abstract) |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc); compound 7919469 (13‑fold increase) |
| Quantified Difference | Compound 5476423: 80‑fold increase; 7919469: 13‑fold increase; GaAcAc: baseline |
| Conditions | Gallium-resistant human lung adenocarcinoma A549 cell line; AXL kinase pathway model |
Why This Matters
The 6‑fold larger potency gain distinguishes this compound from a competing lead in the same screen, thereby rationalizing its preferential selection for AXL‑mediated gallium‑resistance reversal studies.
- [1] Oyewumi, M.O., et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg. Med. Chem. Lett. 2014, 24 (18), 4553–4556. View Source
